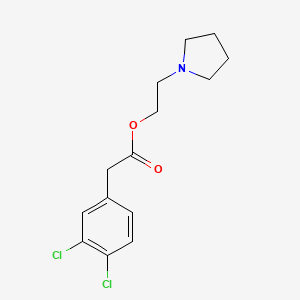

Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester

准备方法

合成路线和反应条件

乙酸盐 AC 915 的合成通常涉及在受控条件下对特定前体化合物的反应。一种常见的方法是在环境压力下将钛铁矿黑色矿砂溶解在草酸溶液中。然后进行水热处理,将所需化合物沉淀在合适的基材上 .

工业生产方法

乙酸盐 AC 915 的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对效率和产量进行优化,通常涉及连续流反应器和自动化系统以保持精确的反应条件。

化学反应分析

反应类型

乙酸盐 AC 915 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化态。

还原: 还原反应可以将乙酸盐 AC 915 转换为其他衍生物。

取代: 草酸根可以在适当条件下被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠或氢化锂铝等还原剂。

取代: 各种亲核试剂可用于取代反应,具体取决于所需产物。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生更高的氧化态化合物,而还原可能会产生更低的氧化态衍生物。

科学研究应用

Medicinal Chemistry

Benzeneacetic acid derivatives have been explored for their potential therapeutic effects. This specific compound has been investigated for:

- Analgesic and Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit analgesic effects, making them candidates for pain management therapies.

- Antidepressant Activity : The pyrrolidine moiety is often associated with neuroactive properties, suggesting that this compound might influence neurotransmitter systems related to mood regulation.

Case Study: Analgesic Activity

A study evaluating the analgesic effects of benzeneacetic acid derivatives showed promising results in reducing pain responses in animal models. The mechanism was attributed to the inhibition of inflammatory mediators, which could provide insights into developing new pain relief medications.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its chlorinated benzene ring may enhance biological activity against pests and pathogens.

- Pesticidal Activity : Initial studies indicate that chlorinated compounds can disrupt the nervous systems of insects, leading to increased mortality rates.

Case Study: Pesticidal Efficacy

Field trials conducted with similar benzeneacetic acid derivatives demonstrated significant reductions in pest populations compared to untreated controls. These findings support further exploration into the development of environmentally friendly pesticides.

Material Science

In material science, benzeneacetic acid derivatives are being studied for their role in synthesizing polymers and coatings due to their unique chemical structure.

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer formulations, potentially enhancing mechanical properties and thermal stability.

Research Findings

Recent research has focused on incorporating benzeneacetic acid derivatives into biodegradable polymers. The resulting materials exhibited improved strength and degradation profiles, making them suitable for sustainable applications.

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesics, antidepressants | Promising analgesic effects; neuroactive properties |

| Agrochemicals | Pesticides, herbicides | Effective against pests; environmentally friendly |

| Material Science | Polymer synthesis | Improved mechanical properties; biodegradable options |

作用机制

乙酸盐 AC 915 的作用机制涉及其与 sigma(1) 鸦片受体的相互作用。这种结合可以调节各种细胞途径,导致疼痛缓解和神经保护等作用。所涉及的精确分子靶标和途径仍在研究中,但该化合物影响受体活性的能力是其作用的关键方面 .

相似化合物的比较

类似化合物

α-草酸亚铁二水合物: 用于吸附-光催化复合材料去除苯酚.

草酸锰(II): 以其磁性而闻名,用于配位聚合物.

独特性

乙酸盐 AC 915 由于其对 sigma(1) 鸦片受体的特定结合亲和力而独一无二,这使其有别于其他草酸盐化合物。这种特性使其在药物化学和神经药理学研究中特别有价值。

结论

乙酸盐 AC 915 是一种用途广泛的化合物,在各种科学领域具有巨大潜力。其独特的特性和与 sigma(1) 鸦片受体相互作用的能力使其成为持续研究和关注的主题。

如果您有任何其他问题或需要更多详细信息,请随时提问!

属性

CAS 编号 |

259729-84-5 |

|---|---|

分子式 |

C14H17Cl2NO2 |

分子量 |

302.2 g/mol |

IUPAC 名称 |

2-pyrrolidin-1-ylethyl 2-(3,4-dichlorophenyl)acetate |

InChI |

InChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2 |

InChI 键 |

CYVORFBBJKNNDO-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |

规范 SMILES |

C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AC 915; AC-915; AC915 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。